molecular formula C14H20N2 B8694832 2-Benzyl-5-methyl-2,5-diazaspiro[3.4]octane

2-Benzyl-5-methyl-2,5-diazaspiro[3.4]octane

Cat. No. B8694832
M. Wt: 216.32 g/mol
InChI Key: ICKKRHPUWOBFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08946235B2

Procedure details

Paraformaldehyde (70.91 g, 787 mmol) and triethylamine (119.5 g, 1.18 mol) were added to a mixture of 2-benzyl-2,5-diazaspiro[3.4]octane dihydrochloride (Intermediate 49, 65 g, 236.2 mmol) in 1,2-dichloroethane (700 mL) and the mixture was stirred for 1 h at 10° C. Sodium triacetoxyborohydride (110.8 g, 1.18 mol) was then added and the mixture was stirred for 12 h at 15° C. The mixture was then filtered and the filter cake was washed with CH2Cl2 (3×500 mL). The combined organic solutions were washed with brine (500 mL), dried (MgSO4) and concentrated in vacuo to give the title compound (51.1 g, 94%) as yellow oil; 1H NMR: (300 MHz, CDCl3) 1.75 (2H, m), 2.16 (2H, m), 2.49 (3H, s), 2.64 (2H, d), 3.10 (2H, d), 3.28 (2H, d), 3.66 (2H, s), 7.22-7.62 (5H, m).
Quantity
70.91 g
Type
reactant
Reaction Step One
Quantity
119.5 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
110.8 g
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
C=O.[CH2:3](N(CC)CC)C.Cl.Cl.[CH2:12]([N:19]1[CH2:22][C:21]2([CH2:26][CH2:25][CH2:24][NH:23]2)[CH2:20]1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCCl>[CH2:12]([N:19]1[CH2:22][C:21]2([CH2:26][CH2:25][CH2:24][N:23]2[CH3:3])[CH2:20]1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
70.91 g
Type
reactant
Smiles
C=O
Name
Quantity
119.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
65 g
Type
reactant
Smiles
Cl.Cl.C(C1=CC=CC=C1)N1CC2(C1)NCCC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.C(C1=CC=CC=C1)N1CC2(C1)NCCC2
Name
Quantity
700 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
110.8 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h at 10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 12 h at 15° C
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
WASH
Type
WASH
Details
the filter cake was washed with CH2Cl2 (3×500 mL)
WASH
Type
WASH
Details
The combined organic solutions were washed with brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2(C1)N(CCC2)C
Measurements
Type Value Analysis
AMOUNT: MASS 51.1 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.